molecular formula C9H6BrNS B1286589 2-(2-Bromophenyl)thiazole CAS No. 30216-46-7

2-(2-Bromophenyl)thiazole

Cat. No.: B1286589
CAS No.: 30216-46-7
M. Wt: 240.12 g/mol
InChI Key: FOKTWTQELZBNRT-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-(2-Bromophenyl)thiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives have been shown to exhibit antimicrobial, antifungal, and antitumor activities . The interactions of this compound with these biomolecules often involve binding to active sites or altering the conformation of the target proteins, thereby modulating their activity.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to exhibit cytotoxic activity against tumor cells by inducing apoptosis and inhibiting cell proliferation . Additionally, this compound may modulate the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes and inhibit their activity, leading to the disruption of essential biochemical pathways. For instance, thiazole derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication . This inhibition results in the cessation of bacterial growth and proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that thiazole derivatives maintain their biological activity over extended periods, although some degradation may occur under certain conditions . Long-term exposure to this compound has been associated with sustained cytotoxic effects on tumor cells, indicating its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects such as antimicrobial and antitumor activities. At higher doses, toxic or adverse effects may be observed . For instance, high doses of thiazole derivatives have been associated with hepatotoxicity and nephrotoxicity in animal studies. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Thiazole derivatives have been shown to modulate the activity of enzymes involved in metabolism, such as cytochrome P450 enzymes . These interactions can affect metabolic flux and alter the levels of metabolites, potentially leading to changes in cellular function and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. Thiazole derivatives are known to be transported across cell membranes by specific transporters, facilitating their distribution to target tissues . Additionally, binding proteins may influence the localization and accumulation of this compound within cells, affecting its biological activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Thiazole derivatives may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the localization of this compound to the nucleus may enhance its ability to modulate gene expression, while its presence in the mitochondria may influence cellular metabolism and apoptosis.

Preparation Methods

The synthesis of 2-(2-Bromophenyl)thiazole typically involves the reaction of 2-bromoacetophenone with thiourea under acidic conditions . The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-(2-Bromophenyl)thiazole can undergo various chemical reactions, including:

Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Bromophenyl)thiazole has several scientific research applications:

Comparison with Similar Compounds

2-(2-Bromophenyl)thiazole can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical and biological properties.

Properties

IUPAC Name

2-(2-bromophenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNS/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKTWTQELZBNRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301312100
Record name 2-(2-Bromophenyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30216-46-7
Record name 2-(2-Bromophenyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30216-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Bromophenyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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